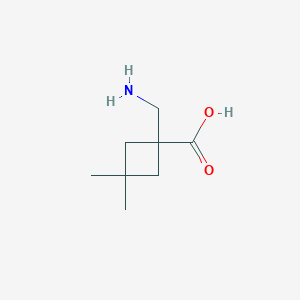
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a synthetic organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclobutane ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile building block for further chemical modifications.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes:
Amidation of Protected Amines: One common method involves the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions.
Amination of Alpha-Bromocarboxylic Acids: Another straightforward method involves the amination of alpha-bromocarboxylic acids.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of cyclobutane derivatives and their biological effects.
Mécanisme D'action
The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Gabapentin: A structural analog of gamma-aminobutyric acid (GABA) used as an anticonvulsant and for neuropathic pain.
Pregabalin: Another GABA analog with similar pharmacological activity to gabapentin.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other GABA analogs.
Propriétés
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOETZMGLDKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
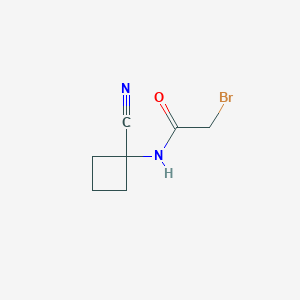

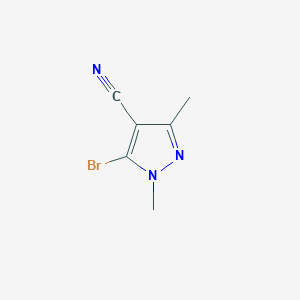
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)


![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)
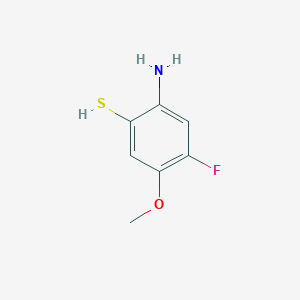
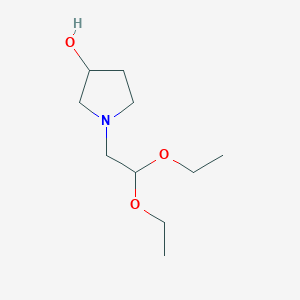
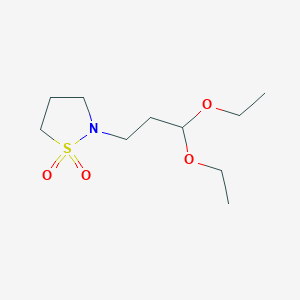
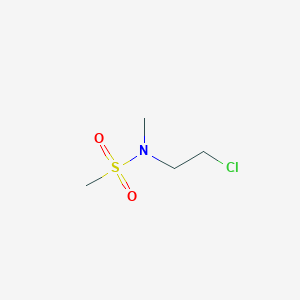
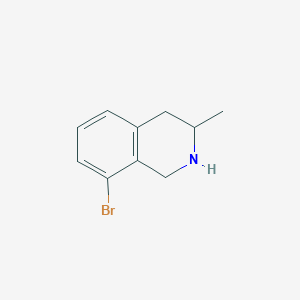

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)
